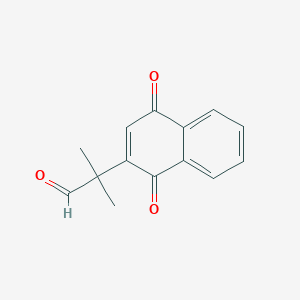

2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

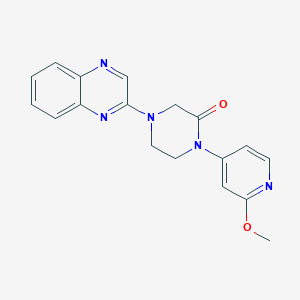

The compound is a derivative of 1,4-naphthoquinone, which is a type of organic compound derived from naphthalene . Naphthoquinones are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases .

Synthesis Analysis

The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Molecular Structure Analysis

The molecular structure of related compounds shows that the 1,4-quinoid nucleus is annulated with an aromatic (benzene) ring . The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis

Naphthoquinones are easily reduced by various agents and converted to 1,4-dihydroxynaphthalene . They can react with the formation of different reaction products .Physical and Chemical Properties Analysis

Related compounds such as 4-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide have a molecular weight of 328.35 and are solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis Applications

Enantioselective Synthesis of 1,2-Dihydronaphthalenes : This compound is instrumental in the asymmetric construction of 1,2-dihydronaphthalenes, a key molecule in medicinal and synthetic chemistry. The N-heterocyclic carbene-catalyzed cascade annulation reactions involve benzodiketones and enals, leading to the formation of various 1,2-dihydronaphthalenes with high yield and enantiomeric excess. These products have further applications in creating useful compounds like alcohol, amide, and epoxide (Perveen et al., 2017).

Molecular Structural Studies and Interactions : The compound forms structures stabilized by various noncovalent interactions, such as N-H···O and C-H···O contacts. Its crystal packing is further stabilized by C-H···π and Se···N interactions. The energy framework and density functional theory (DFT) calculations provide insights into the compound’s stability and reactivity (Gouda et al., 2022).

Catalytic and Asymmetric Epoxidation : Utilized in the catalytic epoxidation of unfunctionalized alkenes, this compound, when reacted with hydrogen peroxide and (Salen)Mn(III) complexes, leads to the formation of epoxides with good yield and enantioselectivity. This method has applications in the synthesis of various organic compounds (Pietikäinen, 1994).

Biological and Chemical Activity

Cytoprotective Effects : Dihydronaphthalenones derived from this compound have been found to exhibit cytoprotective effects against oxidative damage in cell lines. They also show potential in scavenging intracellular ROS and inducing antioxidant enzymes, highlighting their potential in biological applications (Kil et al., 2018).

Synthesis of Functional Molecules : It has been used in synthesizing various functional molecules like thioether adducts and functional dendronized (co)polymers. These molecules have potential applications in the field of materials science and polymer chemistry (Liu et al., 2014).

Antibacterial Properties : Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Molecular docking studies have shown interactions with bacterial protein receptors, indicating potential applications in antimicrobial research (Ravichandiran et al., 2015).

Photoreactive and Electron Transfer Properties

Photochemical Reactions : The compound is involved in photochemical reactions leading to the formation of various products, highlighting its significance in photochemistry and the study of photoreactive materials (Zhang et al., 2002).

Electron Transfer Mechanisms : Studies involving this compound in reactions with other compounds have shed light on electron transfer mechanisms, contributing to a deeper understanding of chemical reactivity and interactions at a molecular level (d’Alessandro et al., 1991).

Mecanismo De Acción

Target of Action

The primary target of this compound is Glutathione reductase, mitochondrial . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction in the cell, which is essential for many cellular processes.

Mode of Action

It is known that naphthoquinones, a class of compounds to which this molecule belongs, can interact with their targets through redox properties and other mechanisms .

Biochemical Pathways

The compound’s interaction with glutathione reductase could potentially affect the glutathione cycle , a critical biochemical pathway involved in maintaining cellular redox balance . The downstream effects of this interaction could include changes in cellular redox status, which can influence various cellular processes.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its impact on the glutathione cycle and cellular redox status. These effects could potentially influence a range of cellular processes, including cell growth and survival, immune response, and cellular stress responses .

Safety and Hazards

Direcciones Futuras

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . Their role in protecting against neurodegenerative diseases has been established . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

Propiedades

IUPAC Name |

2-(1,4-dioxonaphthalen-2-yl)-2-methylpropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2,8-15)11-7-12(16)9-5-3-4-6-10(9)13(11)17/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXCNNSCGNJMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid](/img/structure/B2890600.png)

![1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine](/img/structure/B2890602.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890611.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890615.png)

![4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2890619.png)